Ethyl retinoate

Description

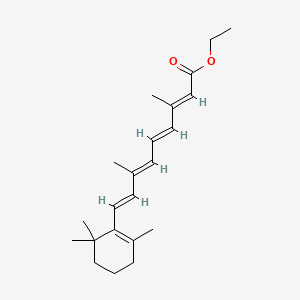

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELWYCSDHIFMOP-NBIQJRODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192270 | |

| Record name | Ethyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3899-20-5 | |

| Record name | Ethyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003899205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structural Modifications of Ethyl Retinoate

Laboratory Synthesis Pathways of Ethyl Retinoate

The laboratory synthesis of ethyl retinoate can be achieved through several methods, primarily involving the esterification of retinoic acid or through alternative olefination reactions.

Esterification Reactions of Retinoic Acid for Ethyl Retinoate Production

The most direct method for producing ethyl retinoate is the esterification of retinoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. The process involves heating the mixture of retinoic acid and ethanol in the presence of the catalyst. To drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, is continuously removed. chemguide.co.uk The reaction is reversible, and removal of water helps to achieve higher yields of ethyl retinoate. chemguide.co.uk

In some instances, the activation of the carboxylic acid moiety of retinoic acid is necessary to facilitate esterification. pnas.org This can be achieved by converting retinoic acid into a more reactive intermediate, such as an acid chloride or an anhydride, which then readily reacts with ethanol to form the ethyl ester. Another approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

| Esterification Method | Reagents | Key Conditions | Reference |

| Fischer Esterification | Retinoic acid, Ethanol, Concentrated H₂SO₄ | Heating, Removal of water | chemguide.co.uk |

| Acid Chloride Method | Retinoic acid, Thionyl chloride or Oxalyl chloride, then Ethanol | Anhydrous conditions | google.com |

| DCC/DMAP Coupling | Retinoic acid, Ethanol, DCC, DMAP | Anhydrous solvent (e.g., THF) |

Alternative Synthetic Routes and Precursor Chemistry

Alternative synthetic pathways to ethyl retinoate often involve building the polyene chain through olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods provide versatility in constructing the carbon skeleton and can be designed to control the stereochemistry of the double bonds.

The Wittig reaction utilizes a phosphonium (B103445) ylide, which reacts with an appropriate aldehyde or ketone to form the alkene. For the synthesis of ethyl retinoate, this can involve the reaction of a polymer-supported phosphonium salt with an aldehyde, which can simplify the purification process. rsc.orgresearchgate.net For instance, insoluble (3-(ethoxycarbonyl)-2-methylallyl)triarylphosphonium bromide on a polystyrene support has been used to generate the corresponding ylide, which then reacts with a suitable aldehyde to produce isomeric mixtures of ethyl retinoate in yields of 55-70%. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for alkene synthesis and is often preferred for its ability to yield predominantly the E-alkene. wikipedia.org This reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent. wikipedia.org The HWE reaction has been successfully used in the synthesis of all-trans-ethyl retinoate. researchgate.netresearchgate.net For example, the Horner-Emmons olefination of ethyl trans-3-methyl-4-oxo-2-butenoate with the ylide derived from the base-catalyzed isomerization of a vinyl phosphonate provides a facile route to all-trans-ethyl retinoate. researchgate.netresearchgate.net

More recent approaches include the use of cross-metathesis reactions to construct the polyene chain, offering a novel strategy for the synthesis of ethyl retinoate and its isomers. researchgate.netdaneshyari.com

Stereochemical Considerations in Ethyl Retinoate Synthesis (e.g., all-trans, cis isomers)

The biological activity of retinoids is highly dependent on the stereochemistry of their double bonds. Therefore, controlling the isomeric purity of ethyl retinoate during synthesis is crucial. The all-trans isomer is often the most biologically active form.

Stereoselective synthesis of all-trans-ethyl retinoate can be achieved using methods like the Horner-Wadsworth-Emmons reaction, which generally favors the formation of the trans double bond. wikipedia.orgresearchgate.netresearchgate.net

The synthesis of specific cis isomers, such as 7-cis-ethyl retinoate, has also been accomplished through stereocontrolled methods. tandfonline.com For example, a Suzuki cross-coupling reaction between an in situ generated alkenylboronic acid and a geometrically homogeneous (Z)-tetraenyliodide has been employed to produce ethyl (7Z)-retinoate. tandfonline.com The synthesis of other cis isomers can sometimes occur as byproducts in non-stereoselective reactions or can be induced by photoisomerization. researchgate.net The separation of these isomers often requires techniques like high-performance liquid chromatography (HPLC).

Design and Synthesis of Ethyl Retinoate Analogues and Derivatives for Research

The structural modification of ethyl retinoate is a key strategy in the development of new retinoids with improved therapeutic profiles, including enhanced stability, better target specificity, and reduced side effects.

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-activity relationship (SAR) studies involve the systematic modification of the ethyl retinoate structure to understand how different chemical groups influence its biological activity. These studies are essential for designing more potent and selective retinoid analogues. researchgate.netnih.govwhiterose.ac.uk Modifications can be made to the cyclohexene (B86901) ring, the polyene chain, and the terminal ester group.

For instance, aromatic analogues of ethyl retinoate, where the trimethylcyclohexenyl group is replaced by a substituted benzene (B151609) ring, have been synthesized to create more stable and selective compounds. daneshyari.comnih.gov The synthesis of these analogues often employs reactions like the Wittig or Horner-Wadsworth-Emmons reaction with commercially available aromatic aldehydes or ketones. researchgate.net

| Analogue Type | Modification | Synthetic Method | Purpose of Modification | Reference |

| Aromatic Analogues | Replacement of cyclohexene ring with a substituted benzene ring | Wittig or HWE reaction | Increased stability and selectivity | researchgate.netdaneshyari.comnih.gov |

| Terminally Bifunctional Retinoids | Introduction of a second functional group at the terminus | Condensation reactions | Investigating cancer chemopreventive activity | nih.gov |

Synthesis of Conjugates and Pro-moieties for Mechanistic Investigations

To investigate the mechanisms of action and improve the delivery of retinoids, various conjugates and pro-moieties of ethyl retinoate have been synthesized. These derivatives are designed to be converted into the active form under specific physiological conditions.

An example is the synthesis of 2-(nicotinamido)-ethyl retinoate . This conjugate is prepared by reacting retinoic acid with hydroxyethylnicotinamide in the presence of a coupling agent. googleapis.com The reaction involves charging a flask with hydroxyethylnicotinamide, ethyl acetate (B1210297), retinoic acid, triethylamine, and catalytic N,N-dimethylaminopyridine, followed by the addition of a solution of 4,6-tri-n-propyl-2,4,6-trioxo-1,3,5,2,4,6-trioxa-triphosphorinane in ethyl acetate. googleapis.com

Another significant derivative is ethyl lactate (B86563) retinoate , a double conjugate ester. google.comgoogle.com Its synthesis involves first reacting lactic acid with ethanol to form ethyl lactate, which is then reacted with retinoic acid to produce the final double conjugate. google.com This pro-moiety is designed for gradual hydrolysis in the skin to release both retinoic acid and lactic acid, potentially offering enhanced efficacy with reduced irritation. aestheticnursing.co.uknih.gov

The synthesis of such conjugates often requires careful protection of reactive functional groups to ensure the desired bond formation. google.com These prodrug strategies aim to enhance skin penetration, stability, and therapeutic efficacy. google.comgoogle.comaestheticnursing.co.uk

Advanced Chemical Characterization Techniques for Research Materials

The characterization of ethyl retinoate, particularly for research applications, necessitates advanced analytical techniques to confirm its precise chemical structure and assess its purity. These methods are crucial for ensuring the reliability and reproducibility of experimental results. The focus extends beyond simple identification to a detailed structural elucidation and quantitative purity analysis.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized ethyl retinoate. Each method provides unique information about the molecule's functional groups, bonding, and electronic system. lehigh.eduegyankosh.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of ethyl retinoate. Both ¹H and ¹³C NMR spectra provide critical data for structural confirmation. pageplace.deijmrpsjournal.com

¹H NMR: The proton NMR spectrum of ethyl retinoate displays characteristic signals corresponding to the protons in different chemical environments. The protons of the ethyl ester group typically appear as a quartet and a triplet. The numerous protons along the polyene chain and on the cyclohexenyl ring produce a complex series of signals in the olefinic region of the spectrum. The methyl groups attached to the ring and the polyene chain appear as distinct singlets. e3s-conferences.orgkarger.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group has a characteristic chemical shift in the downfield region. The sp²-hybridized carbons of the conjugated system appear in a distinct range, while the sp³-hybridized carbons of the cyclohexenyl ring and the ethyl group are found in the upfield region. pageplace.deresearchgate.netlibretexts.org

Interactive Data Table: Representative NMR Chemical Shifts for Ethyl Retinoate (Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly based on the solvent and instrument used.) mit.edusigmaaldrich.compdx.edu

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ester Carbonyl (C=O) | - | ~167 |

| Polyene Chain (=CH-) | ~5.8 - 7.0 | ~120 - 150 |

| Ester Methylene (-OCH₂CH₃) | ~4.1 (quartet) | ~60 |

| Ester Methyl (-OCH₂CH₃) | ~1.2 (triplet) | ~14 |

| Polyene Methyls (-C=C(CH₃)-) | ~2.0, ~2.4 (singlets) | ~12 - 21 |

| Cyclohexenyl Ring Carbons | - | ~22 - 40 |

| Gem-dimethyl on Ring (C(CH₃)₂) | ~1.0 (singlet) | ~29 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in ethyl retinoate by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. libretexts.org The spectrum provides clear evidence for the key functional groups. A prominent feature is the strong absorption band for the carbonyl (C=O) group of the ester. libretexts.orgdocbrown.info The multiple C=C bonds of the conjugated polyene system also give rise to characteristic absorption peaks.

Interactive Data Table: Characteristic IR Absorption Bands for Ethyl Retinoate

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |

| Ester Carbonyl (C=O) | Stretch | 1710 - 1735 | Strong |

| Alkene (C=C) | Stretch | 1600 - 1650 | Medium to Weak |

| Ester C-O | Stretch | 1150 - 1250 | Strong |

| Alkane C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Alkene C-H | Stretch | 3010 - 3100 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Due to its extensive conjugated system of four double bonds in the polyene chain, ethyl retinoate strongly absorbs ultraviolet-visible light. pageplace.deshimadzu.com UV-Vis spectroscopy is used to confirm the presence of this chromophore and can be used for quantitative analysis. The spectrum is characterized by a strong absorption maximum (λmax). pageplace.decolumbia.edu The position of this maximum is indicative of the extent of the conjugated system. shimadzu.com

Interactive Data Table: UV-Vis Absorption Data for Ethyl Retinoate

| Parameter | Value | Solvent |

| λmax | ~350 - 352 nm | Ethanol/Hexane (B92381) |

Chromatographic Purity Assessment for Experimental Use (e.g., HPLC)

For research purposes, establishing the purity of ethyl retinoate is critical, as isomers or degradation products can significantly affect biological or chemical outcomes. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this assessment. tandfonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. umich.edu For retinoids like ethyl retinoate, both normal-phase and reversed-phase HPLC methods are employed. nih.govacs.org

Principle: A solution of the ethyl retinoate sample is injected into the HPLC system. As the mobile phase carries the sample through the column, the compound and any impurities are separated based on their polarity and interaction with the stationary phase.

Detection: A UV detector is commonly used, set to the absorption maximum (λmax) of ethyl retinoate (around 350 nm), ensuring high sensitivity and specificity for the compound and related retinoids. nih.gov

Purity Determination: The purity is determined by integrating the area of the peak corresponding to ethyl retinoate and comparing it to the total area of all peaks in the chromatogram. For research-grade material, purity is often required to be ≥95%. nih.gov This method can effectively separate the all-trans isomer of ethyl retinoate from its various cis-isomers, which may form during synthesis or upon exposure to light. nih.govpnas.org

Interactive Data Table: Typical HPLC System Parameters for Ethyl Retinoate Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 (Reversed-Phase) or Silica (Normal-Phase) | Stationary phase for separation |

| Mobile Phase | Gradient of acetonitrile (B52724)/water or isocratic hexane/ethyl acetate | Eluent to carry sample through the column |

| Detector | UV-Vis Detector | Quantifies the compound by measuring absorbance |

| Wavelength | ~350 nm | Wavelength of maximum absorbance for ethyl retinoate |

| Flow Rate | 1-2 mL/min | Controls the speed of the separation |

Molecular Mechanisms of Action: Receptor Interactions and Gene Regulation

Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Binding Affinity and Selectivity

Retinoids exert their genomic effects by binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). researchgate.netmdpi.com Both RAR and RXR have three subtypes or isotypes: α, β, and γ. embopress.org These receptors function as heterodimers (RAR/RXR) to regulate the expression of specific genes. medchemexpress.comnih.gov All-trans-retinoic acid (ATRA) is the primary endogenous ligand for RARs, while 9-cis-retinoic acid can bind to both RARs and RXRs with high affinity. mdpi.comuniprot.org

The binding of a ligand to the ligand-binding domain (LBD) of these receptors induces a conformational change, which is a critical step in the activation of the receptor and subsequent gene transcription. nih.gov The specificity and affinity of a particular retinoid for different receptor subtypes determine its biological activity. While extensive research exists for natural retinoids like ATRA, specific binding affinity data for ethyl retinoate is not widely available in the reviewed literature. However, its structural similarity to other retinoids suggests it likely interacts with the RAR and/or RXR families.

Competitive binding assays are a standard method to determine the binding affinity of a compound for a receptor. bmglabtech.com These assays typically involve a radiolabeled or fluorescently labeled ligand with known high affinity for the receptor and a range of concentrations of the unlabeled test compound (the competitor). nih.govnih.gov The ability of the test compound to displace the labeled ligand from the receptor is measured, and from this, the binding affinity (often expressed as the dissociation constant, Kd, or the inhibitory concentration, IC50) can be calculated. nih.govnih.gov

These assays can be performed using recombinant receptors expressed in cellular systems (like CHO-K1 or HEK293T cells) or using lysates from these cells which contain the receptor of interest. revvity.comuni-regensburg.de For retinoids, such assays would quantify the binding affinity of ethyl retinoate to the different RAR and RXR subtypes. A novel fluorescence competition assay using an intrinsically fluorescent synthetic retinoid has been developed, offering a high-throughput method to screen for compounds that bind to cellular retinoic acid-binding proteins (CRABPs) and could be adapted for nuclear receptors. nih.gov Specific quantitative binding data for ethyl retinoate from such assays is not detailed in the currently available literature.

The interaction between a retinoid and its receptor is governed by the specific three-dimensional structure of the receptor's ligand-binding pocket (LBP). The basic structure of retinoids includes a bulky hydrophobic group (like a trimethylated cyclohexene (B86901) ring), a conjugated polyene side chain, and a polar end group. researchgate.net Variations in any of these parts can affect binding affinity and receptor selectivity.

The C-terminus of the retinoic acid receptors contains the ligand-binding domain (LBD), a complex structure that is crucial for ligand recognition and the subsequent conformational changes that lead to transcriptional activation. nih.gov The specificity of ligand binding is determined by the amino acid residues that line the LBP. Even small changes in the ligand structure or the amino acid sequence of the LBP can significantly alter binding affinity and selectivity. For instance, the presence and positioning of specific functional groups on the retinoid molecule are critical for forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor. The structural basis for how RAR/RXR heterodimers recognize different DNA response elements has been studied, revealing that the DNA sequence itself can allosterically regulate the receptor complex. nih.gov Detailed structural studies, such as X-ray crystallography of ethyl retinoate bound to RAR or RXR LBDs, would be required to precisely define the molecular interactions and determinants of its receptor recognition and specificity.

Competitive Binding Assays in Recombinant Systems and Cell Lysates

Regulation of Gene Expression through Retinoid Response Elements (RAREs)

The genomic actions of retinoids are mediated by the binding of RAR/RXR heterodimers to specific DNA sequences known as retinoic acid response elements (RAREs), located in the promoter regions of target genes. mdpi.comnih.gov A consensus RARE is typically composed of two direct repeats of the sequence 5'-AGGTCA-3', separated by a specific number of nucleotides (from 1 to 5, denoted as DR1-DR5). embopress.orguniprot.org The binding of the ligand-activated RAR/RXR heterodimer to a RARE initiates a cascade of events leading to either the activation or repression of gene transcription. nih.gov

In the absence of a ligand, the RAR/RXR heterodimer is often bound to a RARE along with a corepressor complex that includes histone deacetylases (HDACs). This complex maintains a condensed chromatin structure, leading to transcriptional repression. uniprot.orgnih.gov Upon ligand binding, the receptor undergoes a conformational change that causes the dissociation of the corepressor complex and the recruitment of a coactivator complex, which often possesses histone acetyltransferase (HAT) activity. uniprot.org This leads to the acetylation of histones, a more open chromatin structure, and transcriptional activation. nih.gov

The binding of ethyl retinoate or its active metabolites to RARs would trigger the recruitment of coactivators and the initiation of transcription of target genes containing RAREs. nih.govnih.gov The specific genes regulated by retinoids are numerous and involved in a wide array of cellular processes, including cell differentiation, proliferation, and apoptosis. researchgate.net Over 500 genes have been identified as being responsive to retinoic acid. mdpi.comnih.gov

Conversely, transcriptional repression can also occur. embopress.org Unliganded RARs can actively repress gene transcription. nih.gov Furthermore, the context of the RARE and the cellular environment can influence whether a gene is activated or repressed. nih.gov The specific transcriptional targets of ethyl retinoate and whether it primarily functions as an activator or repressor would depend on its binding affinity for different RAR/RXR subtypes and the specific gene promoters it interacts with. Studies on other retinoids have shown that transcriptional regulation is complex, with some genes being directly regulated and others indirectly through a cascade of transcription factors. nih.gov

Table 1: Examples of Retinoid-Regulated Genes and Their Functions This table provides general examples of genes regulated by retinoids like all-trans-retinoic acid, as specific data for ethyl retinoate is limited.

| Gene | Function | Typical Regulation by Retinoids |

| RARβ2 | Encodes the β2 isoform of the retinoic acid receptor, involved in a positive feedback loop. | Upregulation |

| HOX genes | A family of transcription factors crucial for embryonic development and cell differentiation. | Both upregulation and downregulation, depending on the specific gene and context. |

| Cyp26a1 | Encodes an enzyme that metabolizes and degrades retinoic acid, controlling its intracellular levels. | Upregulation |

| p21 | A cyclin-dependent kinase inhibitor involved in cell cycle arrest. | Upregulation |

Epigenetic modifications are changes to DNA or its associated proteins that alter gene expression without changing the DNA sequence itself. mdpi.comimmunopaedia.org.za A key epigenetic mechanism in retinoid action is the modulation of histone acetylation. nih.gov As mentioned, the switch from a corepressor complex with HDAC activity to a coactivator complex with HAT activity is a central event in retinoid-mediated gene activation. uniprot.orgnih.gov

The inhibition of HDACs by agents like trichostatin A has been shown to potentiate the transcriptional effects of retinoic acid, indicating the importance of histone acetylation in this pathway. nih.gov Histone acetylation neutralizes the positive charge of lysine (B10760008) residues on histone tails, which is thought to weaken their interaction with negatively charged DNA, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery. mdpi.com Therefore, it is highly probable that ethyl retinoate, by activating RARs, would induce histone acetylation at the promoter regions of its target genes, thereby facilitating their transcription. Other epigenetic mechanisms, such as DNA methylation, can also be influenced by cellular signaling pathways and could potentially be affected by retinoid signaling. mdpi.comdurect.com

Transcriptional Activation and Repression by Ethyl Retinoate and its Metabolites

Cross-Talk with Other Signaling Networks

The biological effects of ethyl retinoate, mediated through its active metabolite ATRA, are not isolated but are integrated with other major cellular signaling networks. This cross-talk, particularly with growth factor and inflammatory pathways, is crucial for regulating cell fate and function.

Interactions with Growth Factor Pathways

Retinoid signaling is intricately linked with various growth factor pathways, including Fibroblast Growth Factor (FGF), Transforming Growth Factor-beta (TGF-β), and Epidermal Growth Factor (EGF). nih.govnih.govdrugbank.com This interplay is essential for processes like embryonic development and the regulation of cell proliferation. nih.govnih.gov

Studies have revealed a series of mutual feedback loops between retinoid and FGF signaling pathways that are critical for correct anteroposterior neural patterning. nih.gov For example, blocking FGF signaling can lead to a downregulation in the expression of components of the retinoic acid signaling pathway, including retinoic acid receptor alpha (RARα). nih.gov Conversely, RARα expression is necessary for the proper expression of FGF receptors. nih.gov

Furthermore, signaling from the Epidermal Growth Factor Receptor (EGFR) can influence retinoid metabolism. EGF signaling through the MAPK cascade has been shown to reduce the activity of retinyl ester hydrolase, the enzyme that converts retinyl esters (like ethyl retinoate) into retinol (B82714). nih.gov This action suppresses the cell's access to its retinyl ester pool, thereby altering the intracellular concentration of retinol available for conversion into ATRA. nih.gov

| Growth Factor Pathway | Nature of Interaction with Retinoid Signaling | Outcome | Reference |

|---|---|---|---|

| Fibroblast Growth Factor (FGF) | Mutual feedback loops | Regulates embryonic neural patterning. FGF signaling affects RARα expression, and RARα affects FGF receptor expression. | nih.gov |

| Epidermal Growth Factor (EGF) | EGF signaling inhibits retinyl ester hydrolase | Reduces hydrolysis of retinyl esters, altering intracellular retinol concentration. | nih.gov |

| Transforming Growth Factor-beta (TGF-β) | Tretinoin (B1684217) induces TGF-β expression | Stimulates transcription of collagen messenger RNA. | drugbank.com |

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, AP-1)

Retinoids are potent modulators of inflammatory signaling pathways, primarily through their cross-talk with the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govscientificarchives.com These interactions form the basis for many of the anti-inflammatory and anti-proliferative effects of retinoids. scientificarchives.comwjgnet.com

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. plos.org Retinoids are generally known to exert anti-inflammatory effects by inhibiting the NF-κB pathway. scientificarchives.comphysiology.org For example, retinoids have been shown to downregulate NF-κB activity that is induced by chemical carcinogens. This suppression of NF-κB activation is considered a key mechanism of the chemopreventive action of retinoids. researchgate.net

AP-1 Pathway: The AP-1 transcription factor, a complex often composed of c-Jun and c-Fos proteins, regulates genes involved in cellular proliferation and is a target for retinoid-mediated repression. nih.govnih.gov Ligand-activated RARs can inhibit AP-1 activity through several mechanisms. One major mechanism is the inhibition of the MAPK signaling pathways that lead to AP-1 activation. nih.gov Specifically, retinoids have been shown to repress AP-1-responsive gene expression by targeting the MEK/ERK and MKK6/p38 pathways. nih.gov Another proposed mechanism involves a direct interference with the AP-1 complex itself, where activated RARα can disrupt the formation of c-Jun/c-Fos heterodimers, thereby preventing AP-1 from binding to DNA. nih.gov This repressive effect on AP-1 is crucial for the anti-proliferative properties of retinoids. wjgnet.com

Cellular and Preclinical Biological Effects of Ethyl Retinoate

Effects on Cell Proliferation and Apoptosis in In Vitro Models

Retinoids are well-established modulators of cell growth and survival. Research into ethyl retinoate and its related compounds has revealed specific activities in controlling cell proliferation and inducing programmed cell death in cancer cell models.

The antiproliferative properties of retinoids are a cornerstone of their potential therapeutic application. Synthetic analogues of ethyl retinoate have demonstrated notable inhibitory effects on the growth of various cancer cell lines.

Studies have shown that certain analogues of ethyl retinoate exhibit strong cytotoxic activity against the CEM leukemia cell line. researchgate.net Another synthetic retinoid, the trimethylmethoxyphenyl (TMMP) analog of ethyl retinoate, has been shown to inhibit the proliferation of epidermal keratinocytes in culture. googleapis.comosti.gov This inhibition of basal cell proliferation is a key effect of many retinoids. googleapis.com Similarly, other retinoids have been documented to inhibit the growth of neoplastic cell lines, including breast cancer cells. industrialchemicals.gov.auekb.eg

A novel ester conjugate, an illudin M retinoate, displayed significant antiproliferative activity against several human glioblastoma cell lines, including U87, U251, and MZ-54. mdpi.comnih.govresearchgate.net This effect was notably more pronounced in these cancer cells compared to non-malignant primary neurons and astrocytes, indicating a degree of selectivity. mdpi.comnih.govresearchgate.net

Table 1: Observed Antiproliferative and Cytotoxic Effects of Ethyl Retinoate Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Ethyl Retinoate Analogues | CEM (Leukemia) | Strong cytotoxicity | researchgate.net |

| Ethyl Retinoate Analogues | MCF7 (Breast Adenocarcinoma) | Tested for antiproliferative activity | researchgate.net |

| Ethyl Retinoate Analogues | HeLa (Cervical Carcinoma) | Tested for antiproliferative activity | researchgate.net |

| TMMP analog of ethyl retinoate (Ro 10-9359) | Mouse Epidermal Keratinocytes | Inhibition of proliferation | osti.gov |

| Illudin M retinoate | U87, U251, MZ-54 (Glioblastoma) | Significant cytotoxicity/antiproliferative activity | mdpi.comnih.govresearchgate.net |

| Illudin M retinoate | C6 (Rat Astrocytoma) | Antiproliferative activity | mdpi.comresearchgate.net |

Beyond inhibiting proliferation, ethyl retinoate analogues can actively induce cell death through apoptosis and disrupt the cancer cell cycle. The induction of apoptosis is a critical mechanism for eliminating malignant cells.

Research has demonstrated that an illudin M retinoate conjugate induces rapid apoptosis in U87 and MZ-54 glioblastoma cells. mdpi.comnih.govresearchgate.net Flow cytometry analysis confirmed a dose- and time-dependent increase in cell death in MZ-54 cells treated with this compound. mdpi.com The general mechanism for retinoids often involves the downregulation of anti-apoptotic proteins like Bcl-2, although the tumor suppressor protein p53 is not always modified. ekb.eg

In addition to apoptosis, retinoids can cause cell cycle arrest, preventing cells from progressing through the division cycle. This is often achieved by modulating the expression of key cell cycle regulators. nih.gov For instance, higher doses of retinoic acid can lead to an accumulation of cells in the G1 phase by decreasing the phosphorylation of the retinoblastoma protein (Rb) and increasing its association with the transcription factor E2F-1. googleapis.com The ethyl acetate (B1210297) fraction of Kalopanax pictus leaves, while distinct from ethyl retinoate, was found to induce G2/M phase arrest in human colon cancer cells. nih.gov Ethanol (B145695) has also been shown to induce cell cycle arrest in neuroblastoma cells, highlighting that various chemical agents can trigger these pathways. The underlying framework often involves a complex interplay between DNA damage signals, p53 activation, and the downstream effectors of cell cycle checkpoints and apoptosis.

The viability of a cell line is a measure of the total number of healthy, functioning cells. Assays measuring viability are crucial for determining a compound's cytotoxic potential.

Studies on ethyl retinoate analogues have yielded varied results depending on the compound and the cell type. In one study, synthesized analogues exhibited strong anti-inflammatory activity in vitro without affecting cell viability. researchgate.net In contrast, a separate study on an illudin M retinoate ester showed a significant and selective reduction in the viability of glioblastoma cells (U87, U251, MZ-54) compared to normal brain cells like neurons and astrocytes. mdpi.comnih.govresearchgate.net This indicates a targeted cytotoxic effect.

Furthermore, a derivative named 2-(nicotinamido)-ethyl retinoate was evaluated for its cytotoxic effects on BALB/c 3T3 fibroblasts. In a dose-range finding experiment, the compound did not reduce cell viability by more than 50% up to the highest tested concentration, suggesting low cytotoxicity in this non-malignant cell line.

Modulation of Cellular Differentiation Programs

Morphological and Phenotypic Alterations in In Vitro Systems

In general, retinoids like all-trans retinoic acid (ATRA) have been shown to enhance the proliferation and desquamation of cultured human epidermal cells while suppressing their differentiation. nih.gov When cultured in the presence of retinoic acid, human epidermal cells stratify but fail to form a normal granular layer and anucleate stratum corneum. nih.gov This is accompanied by altered keratin (B1170402) synthesis and inhibition of cross-linked envelope formation. nih.gov Desmosomes, crucial for cell-cell adhesion, have been observed to be absent in retinoic acid-treated human epidermal cells, which tend to adopt a more rounded appearance. nih.gov

Studies on specific cell lines have revealed diverse effects. For instance, in HL-60 human promyelocytic leukemia cells, retinoic acid induces morphological and functional maturation, leading to the development of banded and segmented neutrophils from promyelocytes. researchgate.net In contrast, in a 3D collagen cell culture model using HaCaT keratinocytes and NIH-3T3 fibroblasts, tretinoin (B1684217) (a form of retinoic acid) was found to be cytotoxic at a concentration of 0.1 µM, causing changes in cell morphology and reducing cell viability. ajuronline.org

The effects of retinoids are not limited to epidermal and hematopoietic cells. In the context of neural cells, a retinoate derived from the fungal cytotoxin illudin M did not cause the same damaging alterations to astrocytes as the parent compound and allowed for the normal development of neuronal cells in culture. mdpi.com This suggests that the specific chemical structure of the retinoid plays a significant role in its biological activity. Furthermore, in 3D cultures of human corneal keratocytes, retinoic acid enhanced cell proliferation and the expression of key keratocyte markers, while inhibiting contractility, demonstrating its potential to maintain a desired cellular phenotype for tissue engineering applications. nih.gov

It is important to note that the response of cells to retinoids can vary significantly depending on the cell type, the specific retinoid compound, its concentration, and the culture conditions. nih.govajuronline.org

Table 1: Effects of Retinoids on Morphological and Phenotypic Alterations in In Vitro Systems

| Cell Type/System | Retinoid | Observed Effects | Reference |

|---|---|---|---|

| Human Epidermal Cells | All-trans retinoic acid | Enhanced proliferation, suppressed differentiation, altered stratification, rounded appearance, absence of desmosomes. nih.govnih.gov | nih.govnih.gov |

| HL-60 Human Promyelocytic Leukemia Cells | Retinoic acid | Induced morphological and functional maturation into neutrophils. researchgate.net | researchgate.net |

| HaCaT Keratinocytes & NIH-3T3 Fibroblasts (3D culture) | Tretinoin (0.1 µM) | Cytotoxicity, altered cell morphology, reduced cell viability. ajuronline.org | ajuronline.org |

| Mouse Embryonal Neuronal Cells & Astrocytes | Illudin M retinoate | No significant adverse morphological alterations; supported normal neuronal development. mdpi.com | mdpi.com |

| Human Corneal Keratocytes (3D culture) | Retinoic acid | Enhanced proliferation, increased expression of keratocyte markers, inhibited contractility. nih.gov | nih.gov |

Preclinical Investigations in Animal Models (Focus on Mechanisms, not Clinical Outcomes)

Developmental Biology Studies in Model Organisms (e.g., chick embryo, zebrafish, molluscs)

Ethyl retinoate and other retinoids have been instrumental in elucidating fundamental mechanisms of embryonic development in various model organisms. These studies highlight the critical role of retinoic acid signaling in morphogenesis and organogenesis.

In the chick embryo , a classic model for vertebrate development, retinoids have profound effects. Ethyl retinoate has been shown to have activity comparable to β-retinoic acid in modulating epithelial differentiation in metatarsal skin explants, leading to the inhibition of keratinization and the development of mucous metaplasia. nih.gov Exogenous retinoic acid can induce a range of dose-dependent malformations, including general growth retardation, microcephaly, and cardiac anomalies. utripoli.edu.ly It can also alter the development of appendages, causing the formation of feathers in scale-forming regions of the feet. researchgate.net These effects are often mediated by the modulation of developmental control genes. utripoli.edu.ly Studies have also shown that retinoic acid is crucial for the normal development of the retina. msu.edu

Molluscs provide an evolutionary perspective on retinoic acid signaling. Research indicates that retinoic acid signaling is an ancient pathway that predates the emergence of bilaterian body plans. researchgate.net In several mollusc species, exogenous retinoic acid can affect shell structure, eye formation, and neuronal differentiation. researchgate.netnih.gov The retinoic acid receptor (RAR) has been identified in molluscs and is crucial for the formation of the shell gland, a key evolutionary novelty. biorxiv.org However, studies suggest that molluscan RARs may have lost the ability to bind retinoic acid directly, and the signaling is mediated through the retinoid X receptor (RXR). researchgate.net

The zebrafish (Danio rerio) is another powerful vertebrate model for developmental biology. While direct studies on ethyl retinoate in zebrafish are not prominent in the provided results, the general principles of retinoid signaling are highly conserved. The ease of genetic manipulation and in vivo imaging in zebrafish makes it a valuable tool for dissecting the molecular pathways affected by retinoids during development.

Table 2: Developmental Effects of Retinoids in Model Organisms

| Model Organism | Retinoid(s) | Observed Developmental Effects | Reference |

|---|---|---|---|

| Chick Embryo | Ethyl retinoate, β-retinoic acid, all-trans retinoic acid | Inhibition of keratinization, mucous metaplasia, growth retardation, microcephaly, cardiac defects, altered feather/scale development, retinal abnormalities. nih.govutripoli.edu.lyresearchgate.netmsu.edu | nih.govutripoli.edu.lyresearchgate.netmsu.edu |

| Molluscs | Retinoic acid | Altered shell structure, abnormal eye formation, effects on neuronal differentiation, crucial for shell gland formation. researchgate.netnih.govbiorxiv.org | researchgate.netnih.govbiorxiv.org |

Effects on Tissue Homeostasis and Regeneration in Animal Models

Retinoids, including ethyl retinoate, play a significant role in maintaining tissue homeostasis and influencing regenerative processes in adult organisms. These effects are often linked to their ability to modulate cell proliferation, differentiation, and the extracellular matrix.

In the context of skin , retinoids are known to influence its structure and repair. Topical application of retinoids can increase epidermal thickness by stimulating keratinocyte proliferation. medicalresearchjournal.org They also impact the dermis by stimulating the synthesis of glycosaminoglycans and collagen, and by inhibiting matrix metalloproteinases that degrade collagen. aestheticnursing.co.uk This contributes to the maintenance and repair of the skin's connective tissue.

Regarding liver homeostasis and regeneration, retinoids have complex and sometimes contradictory effects. Vitamin A is essential for hepatocyte survival and regeneration following partial hepatectomy in rats. mdpi.com Mice lacking the ability to store hepatic retinoids exhibit delayed liver regeneration. mdpi.com However, some studies suggest that retinoic acid can also promote the activation of hepatic stellate cells, which is a key event in liver fibrosis. mdpi.com Conversely, other research indicates that retinoic acid and retinol (B82714) can mitigate liver fibrosis induced by certain toxins. mdpi.com

In the cornea, retinoic acid has been shown to be beneficial for tissue engineering applications. It promotes the proliferation of corneal keratocytes and the production of essential extracellular matrix components, which is crucial for creating functional corneal constructs. nih.gov

The role of retinoids in tissue regeneration is an active area of research, with their effects being highly context-dependent, varying with the specific tissue, the type of injury, and the retinoid .

Modulation of Immune Responses in Murine Models (e.g., cytokine profiles)

Retinoids, as metabolites of vitamin A, are potent modulators of the immune system. Studies in murine models have revealed that these compounds can influence both innate and adaptive immune responses, often by altering the production of cytokines.

Retinoic acid has been shown to have a dual role in T-cell differentiation. nih.gov At higher doses, it can inhibit the development of pro-inflammatory Th17 cells while promoting the generation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. mdpi.com This suggests a role for retinoids in suppressing certain inflammatory responses. nih.gov However, during an active infection or in inflammatory conditions, retinoic acid can also promote effector T-cell responses, including Th1 and Th17 cells. nih.govmdpi.com

The influence of retinoids on cytokine profiles can be complex and dependent on the specific immune context. For instance, in some models of immune thrombocytopenia, there is no significant inflammatory cytokine response, suggesting that these models may not fully recapitulate the human disease. nih.gov However, treatment with intravenous immunoglobulin in these models can induce the production of various cytokines, including IL-4, IL-10, and TNF-α, and this response can be strain-dependent. nih.gov

In the context of autoimmune hepatitis induced by concanavalin (B7782731) A, ethyl pyruvate (B1213749) (a different compound, but illustrative of immune modulation) was shown to protect the liver by decreasing the expression of early pro-inflammatory cytokines such as TNF-α, IL-2, IL-1β, and IL-6. plos.org

Furthermore, all-trans retinoic acid has been investigated as a vaccine adjuvant. It can potentiate the antibody response to certain antigens, an effect that may be mediated by its influence on T-cell help to B-cells and the promotion of IL-2 signaling. nih.gov

Table 3: Modulation of Immune Responses by Retinoids in Murine Models

| Immune Context | Retinoid/Compound | Effect on Cytokine Profile/Immune Cells | Reference |

|---|---|---|---|

| T-Cell Differentiation | Retinoic acid | Inhibits Th17 differentiation, promotes Treg generation (high doses); can promote Th1 and Th17 responses during inflammation. nih.govmdpi.com | nih.govmdpi.com |

| Autoimmune Hepatitis (model) | Ethyl pyruvate | Decreased TNF-α, IL-2, IL-1β, and IL-6. plos.org | plos.org |

| Vaccination | All-trans retinoic acid | Potentiates antibody response, may involve enhanced IL-2 signaling. nih.gov | nih.gov |

| Immune Thrombocytopenia (model) | Intravenous immunoglobulin (as a modulator) | Induced IL-4, IL-10, TNF-α, and others (strain-dependent). nih.gov | nih.gov |

Investigation of Specific Biological Pathways in Organ-Specific Animal Models

The systemic effects of ethyl retinoate and related compounds are underpinned by their actions on specific biological pathways within different organs. Animal models are crucial for dissecting these organ-specific mechanisms.

In the liver , retinoids are deeply involved in regulating lipid metabolism. Retinoic acid can suppress lipid biosynthesis by decreasing the mRNA levels of key genes like SREBF and FASN. mdpi.com In mouse models of nonalcoholic fatty liver disease (NAFLD), retinoic acid has been shown to reduce lipid accumulation and steatosis. mdpi.com The retinoid X receptor α (RXRα), a key nuclear receptor for retinoid signaling, has been found to be inversely correlated with the severity of hepatic steatosis in humans, and its activation can mitigate hepatic stellate cell activation and fibrosis in mouse models. mdpi.comnih.gov Chronic alcohol consumption is known to deplete hepatic retinoid stores, which can contribute to the pathogenesis of alcoholic liver disease. mdpi.com

In the chick embryo model, retinoids specifically affect the development of the upper beak by inhibiting outgrowth and cartilage differentiation in the frontonasal mass. researchgate.net This highlights a targeted effect on a specific developmental pathway. The mechanism appears to primarily involve the epithelium rather than the underlying mesenchyme. researchgate.net

The brain is another organ where retinoid signaling is critical. A patent describes the synthesis of 9-cis-13,14-dihydroretinol and its esters, including ethyl 9-cis-13,14-dihydroretinoate, as precursors for a novel vitamin A pathway. google.com This pathway is implicated in the regulation of various physiological processes in the brain, including those related to lipid metabolism, inflammation, and cell proliferation, which are often dysregulated in neurological disorders. google.com

Metabolism and Pharmacokinetics in Research Systems

Biotransformation Pathways of Ethyl Retinoate in Cellular and Subcellular Models

The biotransformation of ethyl retinoate primarily involves its conversion into the biologically active form, retinoic acid, and subsequent metabolic modifications. These processes have been elucidated through studies using cellular and subcellular systems.

The primary and most significant metabolic step for ethyl retinoate is its rapid hydrolysis to all-trans-retinoic acid (ATRA). nih.gov This conversion is catalyzed by esterase enzymes, which are widely distributed in various tissues. researchgate.net In vitro studies using rat liver microsomes have demonstrated the enzymatic formation of ethyl retinoinoate from retinoic acid, a process that is notably enhanced by the presence of coenzyme A, suggesting the formation of a retinoyl-coenzyme A intermediate. nih.govpnas.orgpnas.org This enzymatic process is specific, with an apparent Michaelis-Menten constant (Km) for all-trans-retinoic acid of 9.8 µM in this system. nih.govpnas.org

The hydrolysis of retinoid esters, including ethyl retinoate, is not limited to the liver. Research has shown that enzymes capable of cleaving methyl retinoate, ethyl retinoate, and a trimethylmethoxyphenyl (TMMP) analog of ethyl retinoate are present in various tissues of mice, including the brain, liver, and ovary, which exhibit high activity. researchgate.net The lung also contains enzymatic activity, primarily localized in the microsomal fraction. researchgate.net The diversity in subcellular distribution, pH sensitivity, and inhibitor sensitivity suggests the involvement of multiple esterases in the hydrolysis of retinoic acid esters. researchgate.net

A novel molecule, ethyl lactyl retinoate, has been developed to deliver both an alpha-hydroxy acid (AHA) and a retinoid through a time-released mechanism based on hydrolysis. nih.govaestheticnursing.co.ukjhskincareclinic.co.uk This double-conjugated retinoid ester is designed to gradually break down in the skin via naturally occurring esterases, releasing the active components over time. aestheticnursing.co.uk

Table 1: Research Findings on Ester Hydrolysis of Ethyl Retinoate

| Model System | Key Findings | Reference(s) |

| Rat Liver Microsomes | Enzymatic formation of ethyl retinoate from retinoic acid, stimulated by coenzyme A. Apparent Km for ATRA is 9.8 µM. | nih.govpnas.orgpnas.org |

| Mouse Tissues (Brain, Liver, Ovary, Lung) | Wide distribution of esterases that hydrolyze ethyl retinoate. High activity in brain, liver, and ovary. | researchgate.net |

| In Vitro Skin Models | Ethyl lactyl retinoate undergoes hydrolysis by esterases to release active components. | nih.govaestheticnursing.co.uk |

Following hydrolysis to retinoic acid, the resulting molecule is a substrate for further metabolism by the cytochrome P450 (CYP) superfamily of enzymes. The CYP26 family, in particular, plays a crucial role in regulating intracellular levels of retinoic acid by metabolizing it into more polar, secretable forms. ahajournals.org Three isoforms, CYP26A1, CYP26B1, and CYP26C1, have been identified and are known to efficiently metabolize all-trans-retinoic acid (atRA). ahajournals.orgnih.gov

The primary function of CYP26 enzymes is to clear excess retinoic acid to prevent toxicity. guidetopharmacology.org They are considered the main atRA hydroxylases. nih.gov The metabolism of atRA by CYP enzymes leads to the formation of various oxidized metabolites, such as 4-hydroxy-RA and 4-oxo-RA. bioscientifica.com This metabolic pathway is inducible by retinoic acid itself, creating a feedback loop to control its own levels. bioscientifica.com In head and neck squamous cell carcinoma cell lines, retinoids like 13-cis-RA, 9-cis-RA, and retinal were found to induce P450-mediated oxidation of all-trans-retinoic acid. nih.gov This induced catabolism was inhibited by the P450 inhibitor ketoconazole. nih.gov

Table 2: Role of Cytochrome P450 in Retinoic Acid Metabolism

| Enzyme Family | Function | Metabolites | Inducers | Reference(s) |

| CYP26 (A1, B1, C1) | Regulates intracellular retinoic acid levels by catabolizing it. | 4-hydroxy-RA, 4-oxo-RA, other polar metabolites. | All-trans-retinoic acid, 13-cis-RA, 9-cis-RA, retinal. | ahajournals.orgnih.govbioscientifica.comnih.govnih.gov |

After oxidation by CYP enzymes, the polar metabolites of retinoic acid can undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility and facilitate their elimination from the body. bioscientifica.com Retinoyl β-glucuronide is a known metabolite formed through this pathway. pnas.org

Studies in early chick embryos have shown that after the administration of radioactive retinol (B82714), various metabolites are formed. cambridge.org Similarly, when radioactive retinoic acid was administered, it was taken up by the embryo, indicating that metabolic pathways, which would include conjugation, are active. cambridge.org In rats, following intraperitoneal administration of all-trans retinoyl β-glucuronide (RAG), a derivative, likely a lactone of RAG, was the main product found in the plasma, along with smaller amounts of RAG and retinoic acid. imrpress.com This indicates that glucuronidated forms can be part of the metabolic cascade of retinoids.

Cytochrome P450-Mediated Metabolism (e.g., CYP26) in Experimental Systems

Tissue Distribution and Accumulation in Animal Models (excluding human pharmacokinetic profiles)

The distribution of ethyl retinoate and its primary metabolite, retinoic acid, has been investigated in animal models to understand their localization in various organs.

Following intravenous administration in mice, all-trans-retinoic acid, the active metabolite of ethyl retinoate, has been shown to distribute to several tissues. nih.gov Levels of all-trans-retinoic acid in the liver, kidney, lung, brain, and small intestine were generally found to be higher than those in the serum. nih.gov Notably, at 8 hours post-injection, relatively high concentrations of all-trans-retinoic acid were still present in the brain. nih.gov

In rats, acetylenic retinoids with a tetramethyltetralinyl head group, which are structurally related to retinoic acid, showed extensive tissue distribution. nih.gov In contrast, more polar dimethylchromanyl and dimethylthiochromanyl retinoic acids did not exhibit extensive tissue distribution. nih.gov

Studies in rats have demonstrated that ethyl retinoates are rapidly converted to their corresponding retinoic acids after intravenous administration. nih.gov The ethyl esters themselves have limited systemic residence times and disappear quickly from the blood, with the corresponding retinoic acids becoming the major drug-related species present. nih.gov

The elimination kinetics can be influenced by the specific chemical structure of the retinoid. For instance, retinoic acids with a tetramethyltetralinyl head group exhibit extended elimination half-lives, similar to etretinate. nih.gov In contrast, more polar dimethylchromanyl and dimethylthiochromanyl retinoic acids have reasonably short terminal half-lives. nih.gov The elimination of acetate (B1210297), a potential downstream metabolite from the ethyl group of ethyl retinoate, has been shown to follow capacity-limited, Michaelis-Menten kinetics in rabbits during ethanol (B145695) oxidation. nih.gov

Table 3: Summary of Elimination Kinetics in Preclinical Species

| Compound Group | Key Kinetic Characteristics | Animal Model | Reference(s) |

| Ethyl Retinoates | Rapid conversion to retinoic acids; limited systemic residence time of the ester. | Rat | nih.gov |

| Tetramethyltetralinyl Retinoic Acids | Extended elimination half-lives. | Rat | nih.gov |

| Dimethylchromanyl and Dimethylthiochromanyl Retinoic Acids | Reasonably short terminal half-lives. | Rat | nih.gov |

| Acetate | Michaelis-Menten elimination kinetics. | Rabbit | nih.gov |

Analytical Methodologies for Research and Quantification of Ethyl Retinoate

Chromatographic Techniques for Ethyl Retinoate Quantification in Biological Samples (for research)

Chromatographic methods are the cornerstone for separating and quantifying ethyl retinoate from complex biological samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of retinoids, including ethyl retinoate. tandfonline.com This method is favored for its ability to separate different retinoid compounds. tandfonline.com The inherent property of retinoids to absorb light in the near ultraviolet (UV) spectrum makes UV detection a straightforward and effective means of quantification. tandfonline.com

For the analysis of ethyl retinoate and its related compounds, reversed-phase HPLC is commonly employed. A typical setup might involve a C18 column, which separates compounds based on their hydrophobicity. googleapis.comresearchgate.net The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. researchgate.netjfda-online.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be used to achieve better separation of multiple retinoids in a single run. researchgate.netnih.gov

Detection is frequently performed using a UV or Diode Array Detector (DAD) at a specific wavelength, typically around 325 nm or 350 nm, where retinoids exhibit strong absorbance. googleapis.comresearchgate.net The sensitivity of HPLC methods can be quite high, with lower limits of quantification reported in the low nanogram per milliliter (ng/mL) range, making it suitable for pharmacokinetic studies. researchgate.netjfda-online.com

Table 1: Example HPLC Parameters for Retinoid Analysis

| Parameter | Example Condition |

| Column | C18, 100 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at 325 nm |

| Injection Volume | 20 µL |

This table presents a generalized set of HPLC conditions. Specific parameters may vary depending on the exact application and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

For applications requiring even greater sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the precise detection and identification capabilities of tandem mass spectrometry. researchgate.netnih.gov LC-MS/MS is particularly valuable for quantifying low-abundance metabolites in complex biological matrices like serum and tissues. nih.govnih.gov

In an LC-MS/MS analysis, after the compounds are separated by the HPLC system, they are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The ionized molecules are then passed into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (for instance, the molecular ion of ethyl retinoate), fragmenting it, and then detecting a specific fragment ion. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and significantly reduces background noise, leading to very low limits of detection, often in the femtomole range. nih.govnih.gov

The development of ultrahigh-performance liquid chromatography (UHPLC) has further enhanced the speed and resolution of these analyses. nih.govnih.gov The use of isotopically labeled internal standards, such as deuterated analogs of the analyte, is a common practice in LC-MS/MS to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. nih.gov

Spectroscopic Methods for Characterization and Purity Assessment of Research Compounds

While chromatographic techniques are excellent for quantification, spectroscopic methods are indispensable for the structural elucidation and purity assessment of newly synthesized or isolated compounds like ethyl retinoate.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Research Materials

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to provide detailed information about the carbon-hydrogen framework of ethyl retinoate. googleapis.comnih.gov

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For ethyl retinoate, the ¹H NMR spectrum would show characteristic signals for the protons of the ethyl group, the methyl groups on the cyclohexene (B86901) ring and the polyene chain, and the vinyl protons along the chain. googleapis.com Similarly, ¹³C NMR provides information about the different carbon atoms in the molecule. nih.govdntb.gov.ua This detailed structural information is crucial for confirming the identity of a synthesized compound and for distinguishing between different isomers. dntb.gov.ua

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of ethyl retinoate.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl retinoate would show characteristic absorption bands corresponding to the C=O (carbonyl) stretch of the ester group, C=C stretches of the polyene chain, and C-H stretches of the alkyl groups. dntb.gov.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as retinoids. tandfonline.comresearchgate.net Ethyl retinoate, with its extended system of conjugated double bonds, exhibits a strong absorption maximum in the UV region, typically around 350 nm. The position and intensity of this absorption peak can be used to confirm the presence of the retinoid chromophore and to assess the purity of a sample.

Bioanalytical Sample Preparation Strategies for Research Studies

Effective sample preparation is a critical step in the analysis of ethyl retinoate from biological samples, as it serves to remove interfering substances and concentrate the analyte of interest. ijsrtjournal.com The choice of method depends on the nature of the biological matrix (e.g., plasma, serum, tissue) and the analytical technique being used. researchgate.net

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma or serum samples. thermofisher.com An organic solvent, such as acetonitrile, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the LC system or further processed. thermofisher.com

Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the sample matrix based on its differential solubility in two immiscible liquids. ijrti.org For retinoids, a common approach involves extracting the analyte from an aqueous sample into an organic solvent like hexane (B92381) or a mixture of ethyl acetate (B1210297) and ether. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective technique that uses a solid sorbent packed in a cartridge or a pipette tip to isolate the analyte. researchgate.net The sample is loaded onto the sorbent, interfering substances are washed away, and the analyte is then eluted with a suitable solvent. researchgate.net This technique can provide cleaner extracts and higher analyte concentration compared to PPT or LLE. researchgate.net

For all these methods, it is crucial to work under subdued light and to minimize exposure to oxygen to prevent degradation and isomerization of the light- and oxygen-sensitive retinoids. pnas.org The addition of an internal standard at the beginning of the sample preparation process is essential for accurate quantification, especially when using LC-MS/MS. nih.govnih.gov

Extraction Methods from Cell Culture Media and Tissue Homogenates

The accurate quantification of ethyl retinoate from biological samples is critically dependent on efficient and clean extraction from complex matrices like cell culture media and tissue homogenates. The lipophilic nature of ethyl retinoate dictates the use of organic solvents for extraction, while the methodology must also account for the potential presence of other retinoids and metabolites.

Extraction from Cell Culture Media For cell culture experiments, ethyl retinoate can be present in both the culture medium and within the cells. A typical workflow involves separating the cells from the medium, followed by independent extraction from both components.

Separation: The initial step involves separating the cells from the culture medium, usually by centrifugation at low speeds (e.g., 300 x g for 7 minutes). thermofisher.com The supernatant (culture medium) and the cell pellet are processed separately. The medium should be immediately placed on ice to prevent degradation. thermofisher.com

Medium Extraction: The culture medium can be subjected to liquid-liquid extraction. An organic solvent like ethyl acetate or hexane is added to the medium, vortexed, and the layers are separated by centrifugation. This process may be repeated to ensure complete extraction.

Cell Pellet Extraction: The cell pellet is first washed with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium components. thermofisher.comsigmaaldrich.com After washing, a lysis buffer is added to disrupt the cell membranes. sigmaaldrich.com For complete disruption, physical methods like scraping adherent cells or sonication of cell suspensions may be employed. sigmaaldrich.comthermofisher.com Following cell lysis, a liquid-liquid extraction using an organic solvent is performed on the lysate to isolate the ethyl retinoate.

Extraction from Tissue Homogenates The extraction of ethyl retinoate from tissues requires an initial homogenization step to break down the tissue structure and release the cellular contents.

Homogenization: Tissues are dissected on ice and may be snap-frozen in liquid nitrogen to halt metabolic activity and preserve the analyte. sigmaaldrich.com A measured amount of tissue is then homogenized in an ice-cold buffer using an electric homogenizer. sigmaaldrich.com

Liquid-Liquid Extraction: Following homogenization, a multi-step liquid-liquid extraction is commonly employed. The homogenate is often acidified first to ensure that any related acidic retinoids are protonated, which can be important if they are being analyzed simultaneously. Solvents such as ethyl acetate or a mixture of hexane and ethyl acetate are then used for extraction. nih.gov For instance, a two-round extraction process might be used, first under basic conditions and then under acidic conditions, to separate different classes of retinoids. nih.gov In some protocols, the reaction is quenched and extracted using ether after the addition of a hydrochloric acid solution. google.com

Purification: The crude extract obtained from either cell culture or tissue homogenates is often impure. A solid-phase extraction (SPE) step can be used to clean up the sample and concentrate the retinoid fraction before final analysis, often by high-performance liquid chromatography (HPLC).

A summary of common extraction solvents and techniques is presented below.

| Matrix | Extraction Technique | Solvents | Key Considerations |

| Cell Culture Media | Liquid-Liquid Extraction | Ethyl acetate, Hexane | Centrifuge to remove cells first. Keep media on ice. |

| Cell Pellet | Lysis followed by Liquid-Liquid Extraction | Lysis Buffer, Ethyl acetate, Hexane | Wash pellet with cold PBS. Mechanical disruption (scraping, sonication) may be needed. |

| Tissue Homogenates | Homogenization followed by Liquid-Liquid Extraction | Ethyl acetate, Ether, Hexane | Snap-freeze tissue in liquid nitrogen. Homogenize on ice. Acidification may be required. |

Stability Considerations During Sample Processing for Research Integrity

The integrity of research findings on ethyl retinoate relies heavily on preventing its degradation during sample collection, extraction, and analysis. Like other retinoids, ethyl retinoate is highly susceptible to degradation from various physical and chemical factors. pageplace.de

Key Factors Affecting Ethyl Retinoate Stability:

Light: Retinoids are notoriously sensitive to light, particularly UV light, which can induce isomerization (e.g., conversion from all-trans to cis isomers) and degradation. nih.govsci-hub.se All sample handling and extraction steps should be performed under subdued or yellow light to minimize photo-degradation. nih.govportlandpress.com

Temperature: Elevated temperatures accelerate the rate of chemical degradation. nih.gov Samples should be kept on ice or at 2-8°C throughout the entire processing workflow. sigmaaldrich.com For long-term storage, both solid retinoids and stock solutions should be kept at -80°C in amber vials, preferably under an inert gas like argon or nitrogen. nih.gov Freeze-thaw cycles should be minimized as they can also contribute to degradation. thermofisher.com

Oxidation: The polyunsaturated structure of ethyl retinoate makes it prone to oxidation, especially in the presence of oxygen and transition metals. pageplace.de This can lead to the formation of various byproducts, compromising the accuracy of quantification. pageplace.de The use of antioxidants in buffers or storing samples under inert gas can mitigate oxidative damage.

pH: The stability of retinoids can be influenced by pH. While ethyl retinoate itself is an ester and relatively stable, related compounds like retinoic acid can ionize, affecting their solubility and interaction with extraction solvents. Some procedures involve acidification of the sample prior to extraction. google.com

To ensure the integrity of the analytical data, stability tests are often performed. This can involve spiking a control matrix with a known amount of ethyl retinoate and processing it alongside the unknown samples to quantify recovery and detect any artifactual formation or degradation. nih.gov

Table of Stability Considerations and Protective Measures:

| Factor | Effect on Ethyl Retinoate | Recommended Precaution | Citation |

| Light (especially UV) | Isomerization and degradation | Work under subdued yellow or red light. Use amber-colored vials for storage. | nih.govsci-hub.seportlandpress.com |

| Heat/Temperature | Increased rate of degradation | Keep samples on ice or at 2-8°C during processing. Store long-term at -80°C. | sigmaaldrich.comnih.gov |

| Oxygen (Air) | Oxidation, formation of byproducts | Store samples and standards under an inert gas (e.g., nitrogen, argon). Minimize air exposure. | nih.govpageplace.de |

| pH Extremes | Potential for hydrolysis or other reactions | Maintain appropriate pH in buffers; be aware of pH effects during extraction steps. | google.com |

| Repeated Freeze-Thaw | Physical stress leading to degradation | Aliquot samples to avoid multiple freeze-thaw cycles. | thermofisher.com |

By strictly controlling these conditions, researchers can minimize the ex vivo degradation of ethyl retinoate, ensuring that the measured concentrations accurately reflect the in vivo or in vitro levels.

Future Directions and Unexplored Avenues in Ethyl Retinoate Research

Novel Receptor Interactions and Ligand Design Strategies for Research Probes

While the interaction of retinoids with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) is well-documented, the full spectrum of their molecular targets remains an active area of investigation. Future research on ethyl retinoate should focus on identifying and characterizing these less-explored interactions to build a more complete picture of its biological activity.

The nuclear receptor superfamily includes numerous "orphan" receptors for which endogenous ligands have not been definitively identified. nih.govplos.org A significant opportunity exists to investigate whether ethyl retinoate can act as a ligand for some of these receptors.

Retinoic Acid-Related Orphan Receptors (RORs): This subfamily, consisting of RORα, RORβ, and RORγ, plays critical roles in immunity, development, and metabolism. nih.govnih.gov RORs bind to specific DNA sequences known as ROR response elements (ROREs) and are considered ligand-dependent transcription factors. nih.gov Given their name and relation to the retinoic acid signaling family, exploring the potential for ethyl retinoate to bind to and modulate the activity of ROR isoforms is a logical next step. Such interactions could explain novel effects of ethyl retinoate in tissues where RORs are highly expressed, such as immune cells and the liver. nih.gov

Chicken Ovalbumin Upstream Promoter-Transcription Factors (COUP-TFs): The COUP-TF family (including COUP-TFI and COUP-TFII) are highly conserved orphan nuclear receptors involved in development and metabolic homeostasis. plos.org Studies have shown that high concentrations of retinoic acids can activate COUP-TFII, suggesting it is a ligand-regulated receptor. plos.org Investigating whether ethyl retinoate can function as a specific ligand for COUP-TFs at physiological concentrations is a key unexplored avenue.

Non-Canonical Signaling: Beyond direct gene regulation via nuclear receptors, retinoids can trigger rapid, non-genomic effects. nih.gov This non-canonical signaling can involve receptor-independent actions or interactions with receptors located outside the nucleus, activating kinase cascades like PI3K and MAPK. nih.govresearchgate.net Future studies should aim to determine if ethyl retinoate can initiate such rapid signaling events in various cell types, which could be crucial for its role in processes like synaptic function and neural regeneration. nih.gov

The development of Selective Receptor Modulators (SRMs) is a powerful strategy to dissect the function of individual receptor isoforms. google.comscielo.br An SRM is a compound that exhibits agonist or antagonist activity in a tissue-selective manner. scielo.br Using the ethyl retinoate molecule as a chemical scaffold, new analogues could be synthesized to achieve greater selectivity for specific RAR or RXR isoforms (e.g., RARα, RARβ, RARγ).

These highly selective probes would be invaluable for:

Deconvoluting Receptor-Specific Functions: By activating or inhibiting a single receptor subtype, researchers can precisely determine its contribution to a specific biological outcome.

Probing Orphan Receptor Activity: If ethyl retinoate or a derivative is found to bind an orphan receptor, it could be developed into the first selective modulator for that receptor, paving the way for understanding its physiological role. google.com

Minimizing Off-Target Effects in Research: Using highly selective compounds in experimental models ensures that the observed effects are attributable to the modulation of a specific target, leading to more robust and interpretable data.

Exploration of Orphan Nuclear Receptors and Non-Canonical Binding Partners

Advanced Preclinical Models for Mechanistic Dissection

To understand the effects of ethyl retinoate in a context that mirrors human biology, research must move beyond traditional two-dimensional (2D) cell cultures. Advanced preclinical models offer the complexity needed to validate pathways and assess function in a more physiologically relevant manner.

Organoids are three-dimensional (3D) cell aggregates derived from stem cells that self-organize to mimic the structure and function of a specific organ. sigmaaldrich.comupmbiomedicals.com These "mini-organs" are more biologically relevant than 2D models because they recapitulate cell-cell and cell-matrix interactions. sigmaaldrich.comcrownbio.com

Potential applications for ethyl retinoate research include:

Intestinal Organoids: To study its effects on epithelial renewal and differentiation, given the known role of retinoids in gut health. rndsystems.com

Retinal Organoids: To investigate its potential role in photoreceptor development, survival, and function, which is particularly relevant for retinal diseases. researchgate.netnih.gov

Lung Organoids: To explore its impact on lung regeneration and disease, as these models are increasingly used to study respiratory viruses and conditions like cystic fibrosis. rndsystems.com

By using organoid systems, researchers can study the effects of ethyl retinoate on multicellular interactions and tissue-level architecture in a controlled in vitro environment. sigmaaldrich.com